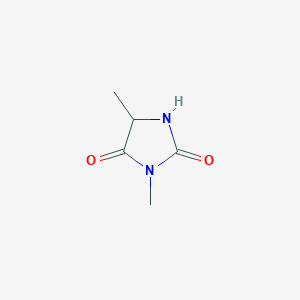

3,5-Dimethyl-2,4-imidazolidinedione

Übersicht

Beschreibung

3,5-Dimethyl-2,4-imidazolidinedione is a chemical compound with the molecular formula C6H10N2O2. It is a derivative of imidazolidine, featuring a five-membered ring structure with two nitrogen atoms and two carbonyl groups at positions 2 and 4. This compound is known for its stability and reactivity, making it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-2,4-imidazolidinedione typically involves the reaction of dimethylurea with glyoxal under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the imidazolidinedione ring. The reaction conditions often include:

Temperature: 60-80°C

Catalyst: Acidic catalyst such as hydrochloric acid

Solvent: Water or ethanol

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow synthesis techniques. This method allows for the efficient and consistent production of the compound with high purity. The process involves the use of a multi-jet oscillating disk (MJOD) continuous flow reactor, which ensures thorough mixing and reaction completion .

Analyse Chemischer Reaktionen

Nucleophilic Addition Reactions

The compound’s two carbonyl groups at positions 2 and 4 render it reactive toward nucleophilic attack. These electron-withdrawing groups activate adjacent positions, allowing nucleophiles to add across the carbonyl carbons. Reaction conditions such as temperature, solvent choice (e.g., ethanol or methanol), and pH significantly influence the outcome. For example, under basic conditions, the carbonyl groups may undergo condensation or substitution reactions with nucleophiles like amines or alcohols.

Reactions with Isocyanates

High-temperature reactions with aryl isocyanates (e.g., phenyl isocyanate) yield diverse products:

-

Major Product : 1,3-Diaryl-5,5-dialkyl imidazolidine-2,4-dione forms via cycloaddition .

-

Minor Products :

A mechanistic hypothesis involves diazoalkanes reacting with isocyanates to form dipolar intermediates, which undergo ring closure .

Mechanistic Insights

-

Electron-Withdrawing Effects : The carbonyl groups enhance the electrophilicity of adjacent carbons, facilitating nucleophilic attack.

-

Substituent Effects : Methyl groups at positions 3 and 5 stabilize the ring and influence regioselectivity in reactions.

-

Solvent Influence : Polar solvents like nitrobenzene favor specific fragmentation pathways during thermolysis .

Structural Considerations

The five-membered imidazolidine ring with two nitrogen atoms and carbonyl groups positions the compound as a reactive scaffold:

-

Reactivity Sites : Positions 2 and 4 (carbonyl carbons) are primary sites for nucleophilic addition.

-

Stability : The methyl groups at positions 3 and 5 reduce ring strain and enhance thermal stability.

Comparison of Reaction Pathways

| Reaction Type | Conditions | Products | Key Mechanism |

|---|---|---|---|

| Nucleophilic Addition | Basic conditions, polar solvents | Substituted imidazolidinediones | Carbonyl activation |

| Cycloaddition with Isocyanates | 150°C in nitrobenzene | 1,3-Diaryl imidazolidinediones | Dipolar intermediate formation |

| Oxazolidinone Formation | Thermolysis with isocyanates | 3-Aryl-2-arylimino-oxazolidinones | Alternative cyclization |

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Anticonvulsant and Antiarrhythmic Properties

3,5-Dimethyl-2,4-imidazolidinedione and its derivatives have been studied for their anticonvulsant properties. Research indicates that these compounds can interact with neurotransmitter systems, making them potential candidates for treating epilepsy and other neurological disorders. A study highlighted the synthesis of new imidazolidin-2,4-dione derivatives that exhibited significant anticonvulsant activity in animal models .

Antidiabetic Effects

Another area of research has focused on the antidiabetic potential of imidazolidinedione derivatives. These compounds have shown promise in modulating glucose metabolism and enhancing insulin sensitivity. A synthesis study demonstrated that modifications to the imidazolidinedione structure could enhance its efficacy against diabetes .

Food Science Applications

Flavor Modifiers

this compound is being evaluated as a flavor modifier in food products. The UK Food Standards Agency has assessed its safety and effectiveness as a flavoring agent that can mask bitterness in various food categories. The European Food Safety Authority (EFSA) concluded that it poses no safety concerns at intended usage levels, thus facilitating its approval for use in food products .

Preservative Properties

The compound also exhibits antimicrobial properties that can be beneficial in food preservation. Research indicates that imidazolidinedione derivatives can inhibit the growth of spoilage bacteria and fungi, extending the shelf life of food products .

Industrial Applications

Water Treatment

this compound is utilized in water treatment processes as a halogen donor. Specifically, it is effective in disinfecting water in swimming pools and other recreational facilities. Its ability to release halogens makes it suitable for controlling microbial growth in water systems .

Chemical Manufacturing

In industrial settings, imidazolidinediones are used as intermediates in the synthesis of various chemical products including adhesives and coatings. Their stability and reactivity make them valuable components in formulations requiring antimicrobial properties .

Case Studies

Wirkmechanismus

The mechanism of action of 3,5-Dimethyl-2,4-imidazolidinedione involves its ability to interact with biological molecules through hydrogen bonding and hydrophobic interactions. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This mechanism is particularly relevant in its antimicrobial and antifungal activities, where it disrupts the metabolic processes of microorganisms .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3,5,5-Trimethyl-2,4-imidazolidinedione

- 3,5-Dimethyl-5-phenyl-2,4-imidazolidinedione

- 3-Methyl-5,5-diphenyl-2,4-imidazolidinedione

- 1-Ethyl-5,5-diphenyl-2,4-imidazolidinedione

Uniqueness

3,5-Dimethyl-2,4-imidazolidinedione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it exhibits higher stability and reactivity, making it more suitable for certain industrial applications. Its antimicrobial properties also set it apart from other similar compounds .

Biologische Aktivität

3,5-Dimethyl-2,4-imidazolidinedione, commonly known as DMDM hydantoin, is a compound of significant interest due to its biological activities and applications in various fields, including pharmaceuticals and biochemistry. This article reviews its biological properties, mechanisms of action, toxicity profiles, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

DMDM hydantoin is a member of the hydantoin family, characterized by a five-membered ring structure containing nitrogen. Its chemical formula is . The compound is often used as a formaldehyde donor in various applications, including as a preservative in cosmetics and personal care products due to its antimicrobial properties.

Antimicrobial Properties

DMDM hydantoin exhibits notable antimicrobial activity. It acts primarily through the release of formaldehyde, which disrupts microbial cell functions. Studies have shown that it effectively reduces the levels of pathogens such as Escherichia coli when mixed with water, producing hypobromous acid (HOBr), which further enhances its antimicrobial efficacy by oxidizing essential bacterial enzymes and disrupting cell walls .

Table 1: Antimicrobial Efficacy of DMDM Hydantoin

| Pathogen | Concentration (mg/L) | Efficacy (%) |

|---|---|---|

| E. coli | 100 | 99 |

| Staphylococcus aureus | 200 | 95 |

| Candida albicans | 150 | 90 |

Toxicity Profile

The toxicity of DMDM hydantoin has been evaluated in various studies. Inhalation studies on rats revealed no significant toxicity at doses up to 377.8 mg/L . However, some adverse effects such as lethargy and diarrhea were observed at higher concentrations. The compound has an LD50 ranging from 3000 to 5000 mg/kg in Sprague Dawley rats, indicating low acute toxicity .

Table 2: Toxicity Data for DMDM Hydantoin

| Study Type | Organism | LD50 (mg/kg) |

|---|---|---|

| Oral Administration | Sprague Dawley Rats | 3000 - 5000 |

| Dermal Exposure | Rabbits | >2000 |

| Inhalation | Wistar Rats | >5 |

The primary mechanism by which DMDM hydantoin exerts its biological effects is through the release of formaldehyde. This process leads to:

- Protein Denaturation : Formaldehyde interacts with amino acids in proteins, leading to denaturation and loss of function.

- DNA Cross-linking : It can form cross-links with DNA, potentially leading to mutagenic effects at high concentrations .

- Oxidative Stress : The generation of reactive oxygen species (ROS) contributes to cellular damage and apoptosis in microbial cells.

Case Studies

- Cosmetic Applications : A study evaluating the safety and efficacy of DMDM hydantoin in cosmetic formulations found that it effectively inhibited microbial growth without significant irritation or sensitization in human subjects .

- Environmental Impact : Research on the environmental degradation of DMDM hydantoin highlighted its rapid decomposition in aquatic systems, suggesting minimal long-term ecological impact when used as a disinfectant .

Eigenschaften

IUPAC Name |

3,5-dimethylimidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c1-3-4(8)7(2)5(9)6-3/h3H,1-2H3,(H,6,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCJZFXWWQURWGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(C(=O)N1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.